![molecular formula C28H24N10O7S2 B10770996 6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 1, identified by the PubMed ID 24930776, is a synthetic organic molecule that inhibits the co-stimulatory protein-protein interaction between the tumour necrosis factor receptor OX40 and the endogenous OX-40 ligand. This interaction is a promising therapeutic target for immunomodulation, and compound 1 has shown partial agonist activity at OX40 .
准备方法
目前可获得的文献中没有明确详细说明化合物 1 的合成路线和反应条件。 众所周知,化合物 1 是一种小分子抑制剂,这表明它的合成可能涉及有机合成技术,例如重氮化和磺化反应 . 工业生产方法通常涉及使用类似有机反应的大规模合成,针对产量和纯度进行优化。
化学反应分析
化合物 1 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾和三氧化铬。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一种原子或原子基团取代一个原子或原子基团。常见的试剂包括卤素和亲核试剂,如氢氧根离子。
科学研究应用
化合物 1 具有多种科学研究应用,包括:
化学: 用作研究蛋白质-蛋白质相互作用和开发小分子抑制剂的模型化合物。
生物学: 研究其通过抑制 OX40-OX-40 配体相互作用来调节免疫反应的作用。
医学: 被探索作为免疫调节的潜在治疗剂,特别是在自身免疫性和炎症性疾病中。
工业: 在开发新药和治疗剂方面的潜在应用.
作用机制
化合物 1 通过与肿瘤坏死因子受体 OX40 结合来发挥作用,从而抑制 OX40 与内源性 OX-40 配体之间的相互作用。这种抑制阻止了 T 细胞活化和增殖所需的共刺激信号,从而导致免疫调节作用。 涉及的分子靶标包括 OX40 受体和 OX-40 配体 .
相似化合物的比较
化合物 1 在抑制 OX40-OX-40 配体相互作用方面具有独特性。类似的化合物包括其他蛋白质-蛋白质相互作用的小分子抑制剂,例如:
化合物 2: 另一种针对不同蛋白质-蛋白质相互作用的小分子抑制剂。
化合物 3: 一种具有类似作用机制但针对不同受体的小分子抑制剂。
属性
分子式 |
C28H24N10O7S2 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC 名称 |
6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H24N10O7S2/c29-15-2-6-22(20(31)10-15)35-33-17-4-1-14-9-26(47(43,44)45)27(28(39)19(14)12-17)38-34-18-5-8-24(25(13-18)46(40,41)42)37-36-23-7-3-16(30)11-21(23)32/h1-13,39H,29-32H2,(H,40,41,42)(H,43,44,45) |
InChI 键 |
ADRMADAIKSWNOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)O)O)N=NC5=C(C=C(C=C5)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


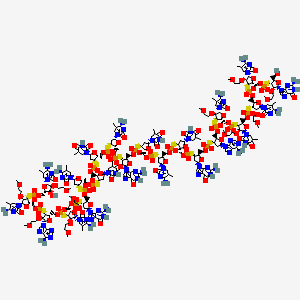

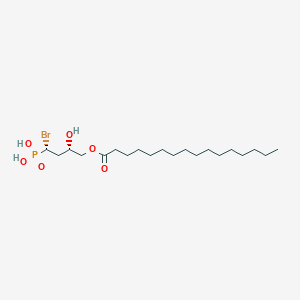
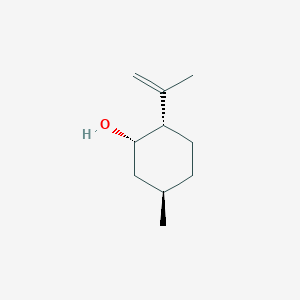
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
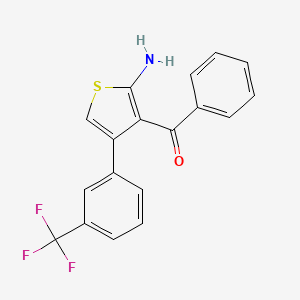
![4-[[2-[1-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-(2-methylsulfonylethoxy)pyrimidin-4-yl]amino]pyridine-3-carboxamide](/img/structure/B10770971.png)
![8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid](/img/structure/B10770973.png)
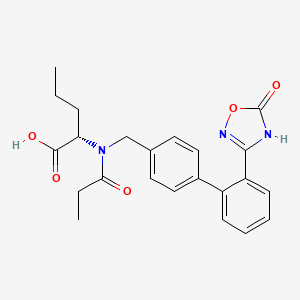
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
